Methyl 2-amino-5-bromothiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-bromothiazole-4-carboxylate is an organic compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-5-bromothiazole-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiazole derivatives . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity . These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and metabolic activity . At higher doses, toxic or adverse effects can be observed, including cell death and disruption of normal cellular processes . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound, affecting its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-bromothiazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-aminothiazole followed by esterification . The reaction typically starts with 2-aminothiazole, which undergoes bromination using bromine or a brominating agent to form 2-amino-5-bromothiazole. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo further esterification.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Esterification and Hydrolysis: Acid or base catalysts are used for esterification and hydrolysis reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, carboxylic acids, and other functionalized compounds .
Scientific Research Applications
Methyl 2-amino-5-bromothiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-5-bromothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-methylthiazole-4-carboxylate
- Methyl 2-amino-5-chlorothiazole-4-carboxylate
- Methyl 2-bromothiazole-5-carboxylate
Uniqueness
Methyl 2-amino-5-bromothiazole-4-carboxylate is unique due to the presence of both an amino group and a bromine atom on the thiazole ring. This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives with potential biological activities .
Properties
IUPAC Name |
methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUHCAXYWHQFLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376813 | |
Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-60-6 | |
Record name | 4-Thiazolecarboxylic acid, 2-amino-5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850429-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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